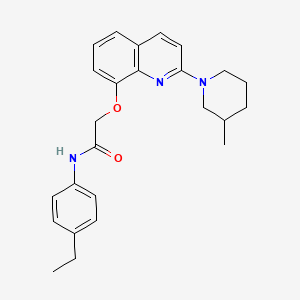

N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-3-19-9-12-21(13-10-19)26-24(29)17-30-22-8-4-7-20-11-14-23(27-25(20)22)28-15-5-6-18(2)16-28/h4,7-14,18H,3,5-6,15-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAYWUPVGMOIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

Formation of the Quinoline Intermediate: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

Formation of the Acetamide Group: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or aminated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that compounds with similar structures have been developed to modulate protein kinase activity, which plays a crucial role in cellular proliferation and survival. For instance, a related compound was shown to inhibit cancer cell growth by targeting specific kinases involved in tumor progression .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. The presence of the piperidine moiety is often associated with enhanced central nervous system activity. Studies on related compounds indicate their efficacy as anxiolytics and antidepressants, suggesting that N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes key structural components and their associated biological activities:

| Structural Component | Biological Activity |

|---|---|

| 4-Ethylphenyl Group | Enhances lipophilicity and bioavailability |

| Quinoline Moiety | Exhibits antitumor activity |

| Piperidine Ring | Associated with CNS effects |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a structurally similar compound, revealing significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of specific signaling pathways critical for cancer cell survival . This suggests that this compound could be further investigated for similar effects.

Case Study 2: Neuropharmacological Effects

In a preclinical study, a derivative of this compound was tested for its effects on anxiety-like behaviors in rodent models. Results showed a notable reduction in anxiety levels, attributed to its action on serotonin receptors . Such findings support the hypothesis that this compound may possess anxiolytic properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not fully understood but may involve:

Molecular Targets: Binding to specific receptors or enzymes, potentially modulating their activity.

Pathways Involved: Could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)propionamide: Similar structure but with a propionamide group.

Uniqueness:

- The specific combination of the quinoline moiety, piperidine ring, and acetamide group in N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may confer unique biological activities and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921854-56-0, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 403.5 g/mol

- Structure : The compound features a quinoline moiety linked to a piperidine and an ethylphenyl group, contributing to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF cell lines with an IC value indicating effective apoptosis induction .

- Signal Transduction Modulation : It may affect pathways involved in cell survival and apoptosis, such as PI3K/Akt signaling, which is crucial in cancer biology .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-cancer Studies : A study conducted on tumor-bearing mice indicated that treatment with this compound significantly suppressed tumor growth compared to control groups, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Research has shown that the compound's interaction with cellular pathways leads to a reduction in cell viability through multiple mechanisms, including necroptosis and autophagy induction in glioma cells .

- Comparative Analysis : When compared to similar compounds lacking specific moieties (like piperidine or quinoline), this compound exhibited enhanced binding affinity and biological activity due to its unique structural components.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized by reacting substituted piperidines with quinoline derivatives under reflux conditions, followed by purification via normal-phase chromatography (e.g., gradients of dichloromethane, ethyl acetate, and methanol) . Structural confirmation relies on NMR (e.g., δ 9.09 ppm for quinoline protons) and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. For related acetamide derivatives, crystallographic studies reveal dihedral angles between aromatic systems (e.g., 87.19° between quinoline and benzene rings) and hydrogen-bonding networks involving water molecules, critical for understanding packing behavior and stability . Data collection parameters (e.g., , ) must be optimized to ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : Assign peaks using coupling constants (e.g., for aromatic protons) and integration ratios .

- 13C NMR : Identify carbonyl carbons (δ 168–172 ppm) and heterocyclic carbons .

- Mass spectrometry : Confirm molecular weight via ESI-TOF or MALDI-TOF.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic processes like tautomerism or solvent effects. Use variable-temperature NMR or deuterated solvents to stabilize conformers. Cross-validate with X-ray crystallography to resolve ambiguities .

Q. What strategies optimize reaction yields for analogs of this compound?

- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions .

- Chromatography : Use amine-functionalized columns (e.g., RediSep ) to improve purity (44% yield reported in analogous syntheses) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains).

- QSAR models : Corrogate substituent effects (e.g., 3-methylpiperidinyl vs. 4-ethylphenyl) with biological activity data .

Q. What experimental frameworks are recommended for assessing biological activity in vitro?

- Dose-response assays : Use a 96-well plate format with serial dilutions (e.g., 0.1–100 µM).

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance () .

Methodological Considerations

Q. How should researchers address challenges in purification due to polar byproducts?

- Mixed-mode chromatography : Combine ion-exchange and reversed-phase mechanisms.

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove hydrophilic impurities .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Standardized SOPs : Document reaction parameters (e.g., inert atmosphere, stirring rates).

- Intermediate characterization : Validate each step with TLC and LC-MS before proceeding .

Data Analysis and Reporting

Q. How to interpret conflicting bioactivity data across different assay platforms?

Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric). Consider off-target effects by profiling against panels of related receptors/enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.